Glucose-6-Phosphate

Glycolysis Enzyme Kinetics Phosphoglucose Isomerase

Researchers requiring precise reconstitution of glycolytic and pentose phosphate pathways face the challenge of substrate specificity-only Glucose-6-Phosphate (G6P) provides the authentic kinetic signature, with a Km of 0.14 mM for phosphoglucose isomerase. • Non-interchangeable substrate: Unlike G1P or F6P, G6P uniquely inhibits hexokinase (Ki = 50 µM). • ≥98% HPLC purity minimizes off-target side reactions. • Stable monosodium salt ensures 24-month room-temperature integrity, reducing logistical complexity.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
CAS No. 56-73-5
Cat. No. B1208527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose-6-Phosphate
CAS56-73-5
SynonymsGlucose 6 Phosphate
Glucose-6-Phosphate
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1
InChIKeyVFRROHXSMXFLSN-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucose-6-Phosphate: Central Metabolite for Glycolysis and Pentose Phosphate Research


Glucose-6-Phosphate (G6P), also known as Robison ester, is a hexose monophosphate and a central intermediate in cellular carbohydrate metabolism [1]. It is formed via the phosphorylation of glucose by hexokinase or glucokinase, or through the phosphoglucomutase-mediated conversion of glucose-1-phosphate . As the first committed intermediate of glycolysis and the gateway to the pentose phosphate pathway (PPP) and glycogen synthesis, G6P is a critical metabolic branch point [2]. It is a normal constituent of resting muscle, existing in a dynamic equilibrium with its isomer, fructose-6-phosphate, catalyzed by phosphoglucose isomerase [3].

Glycolysis and pentose phosphate pathway substrate for reconstitution assays
Reported hexokinase regulatory feedback inhibitor for metabolic control studies
High-purity HPLC-grade monosodium salt, non-hygroscopic for reliable handling

Why Generic Analogs Fail in G6P Biochemical Assays


Simple substitution of Glucose-6-Phosphate (G6P) with seemingly related sugar phosphates like Glucose-1-Phosphate (G1P), Fructose-6-Phosphate (F6P), or 2-Deoxyglucose-6-Phosphate (2-DG6P) is not scientifically valid due to significant differences in enzyme kinetics, pathway entry points, and regulatory functions. Each analog is a unique metabolite with distinct affinity constants (Km) for key enzymes [1] and engages in different cellular pathways [2]. Critically, only G6P serves as a potent, high-affinity feedback inhibitor of hexokinase, a regulatory mechanism not shared by its closest structural relatives [3]. Furthermore, the physical and chemical stability of these compounds varies, impacting their reliability in long-term experiments and bioprocessing . The following quantitative evidence underscores that G6P is not an interchangeable reagent but a unique molecular tool essential for achieving specific and reproducible experimental outcomes.

Hexokinase feedback inhibition absent
G1P and F6P lack the reported hexokinase inhibitory function of G6P, altering regulatory pathway context.
Pathway entry mismatch
G1P requires phosphoglucomutase conversion; F6P is a glycolysis intermediate downstream, not the committed entry point.
Salt-form stability differs
Hygroscopic disodium salt may compromise weighing accuracy and long-term assay reproducibility versus the non-hygroscopic monosodium form.

Quantitative Evidence for Choosing G6P Over Analogs


Higher Affinity for Phosphoglucose Isomerase

In a study of a ribozyme complex with glucose-6-phosphate isomerase activity from baker's yeast, the Michaelis-Menten constant (Km) for G6P was determined to be 0.14 ± 0.02 mM, which is significantly lower than the Km for its isomer, fructose-6-phosphate (F6P), at 0.20 ± 0.03 mM [1]. This indicates that the isomerase has a higher affinity for G6P as a substrate for the forward reaction in glycolysis.

Isomerase Affinity
Head-to-head
Km: 0.14 ± 0.02 mM (G6P) vs 0.20 ± 0.03 mM (F6P)
Higher substrate affinity supports forward glycolysis assay design
Yeast ribozyme complex; pH/temp not specified
Glycolysis Enzyme Kinetics Phosphoglucose Isomerase

Unique Hexokinase Feedback Inhibition

G6P acts as a potent, high-affinity inhibitor of human brain hexokinase I, a key regulatory mechanism in glycolysis. Kinetic studies using the analog 1,5-anhydroglucitol 6-phosphate as a competitive inhibitor revealed a high-affinity binding site on the enzyme with an inhibition constant (Ki) of 50 µM, and a second, lower-affinity site with a Kii of 0.7 mM [1]. This inhibitory function is specific to G6P among hexose monophosphates and is not observed with G1P or F6P.

Hexokinase Inhibition
Head-to-head
Ki high-affinity 50 µM; low-affinity 0.7 mM. G1P/F6P: no inhibition.
Exclusive regulatory inhibition relevant for hexokinase feedback studies
Human hexokinase I, analog competitive assay
Metabolic Regulation Enzyme Inhibition Hexokinase

Non-Hygroscopic Salt Form Stability

The monosodium salt form of G6P (crystalline, Product G7879) is specifically noted to be non-hygroscopic and very stable to atmospheric moisture at room temperature. This is in direct contrast to the disodium salt form, which is known to be more prone to water absorption, leading to inaccurate weighing and potential degradation . This form can be stored dry at +15°C to +25°C and remains within specification for 24 months [1].

Salt-Form Stability
Data to verify
Monosodium salt: non-hygroscopic, 24-month shelf life at +15°C to +25°C
Supports procurement for long-term reproducibility
Supplier technical data; disodium form hygroscopic
Reagent Stability Bioprocessing Formulation

High-Sensitivity Fluorometric Detection

Commercial assay kits leverage the specific enzymatic conversion of G6P to enable highly sensitive quantification. A high-sensitivity fluorometric assay can detect G6P in the range of 10 picomoles, which is equivalent to a sample concentration of 1-500 µM . This level of sensitivity is a direct consequence of the specific coupling enzymes (e.g., G6P dehydrogenase) that are unique to G6P and cannot be applied to other sugar phosphates.

Fluorometric Detection
Class-level
Detection limit 10 picomol; linear range 1–500 µM (enzyme-coupled assay)
Supports sensitive G6P quantification in metabolomics
G6P dehydrogenase specificity; not applicable to analogs
Analytical Chemistry Metabolomics Assay Development

Allosteric Regulation of Glycogen Metabolism

While both G6P and G1P are involved in glycogen metabolism, their regulatory roles are distinct and opposite. G6P is a potent allosteric activator of glycogen synthase (stimulating glycogen synthesis) and an allosteric inhibitor of glycogen phosphorylase (inhibiting glycogen breakdown) [1]. In contrast, G1P is a product of glycogen phosphorylase and a substrate for UDP-glucose pyrophosphorylase, with no direct allosteric effect on these key regulatory enzymes [2]. The equilibrium between G1P and G6P in cells is heavily skewed, with G6P concentrations typically being ~20-fold higher than G1P, with equilibrium concentrations observed at 96 mM G6P versus 4.5 mM G1P under specific in vitro conditions [3].

Glycogen Regulation
Class-level
G6P activates glycogen synthase, inhibits phosphorylase; G1P no allosteric effect. Equilibrium ~20:1 G6P:G1P.
Essential effector for glycogen metabolism studies
Reported in vitro equilibrium; G1P fails to mimic regulation
Glycogen Metabolism Metabolic Regulation Allosteric Modulation

High-Purity HPLC Grade for Enzymology

To ensure reliable and reproducible enzyme kinetics, high-purity substrates are non-negotiable. Leading commercial sources provide G6P as a crystalline monosodium salt with a purity specification of ≥98% as determined by HPLC . Similarly, other vendors confirm a purity range of 98-100% via HPLC for their G6P preparations [1]. This high level of chemical purity, combined with defined counter-ion and salt form, eliminates variability caused by contaminating substances that could act as alternative substrates or enzyme inhibitors.

Reagent Purity
Specification review
≥98% to 100% (HPLC); crystalline monosodium salt
High purity minimizes side reactions in enzymology
Vendor HPLC specification
Reagent Quality Biochemistry Enzymology

Key R&D and Industrial Applications of G6P


Glycolysis and Pentose Phosphate Flux Analysis

G6P is the non-negotiable substrate for initiating in vitro reconstitution of the glycolytic and pentose phosphate pathways. Its specific and high-affinity interaction with phosphoglucose isomerase (Km = 0.14 ± 0.02 mM) [1] and glucose-6-phosphate dehydrogenase ensures accurate measurement of pathway kinetics. The high purity (≥98% HPLC) of commercially available G6P minimizes side reactions, making it the definitive choice for quantitative metabolic flux studies, where results obtained with G1P or F6P would be both biochemically and quantitatively irrelevant.

Hexokinase Inhibition Studies

Investigations into the feedback regulation of glycolysis by hexokinase require G6P as a unique, high-affinity inhibitor (Ki = 50 µM) [1]. This specific inhibitory mechanism is central to understanding cellular glucose homeostasis and is a common target for cancer metabolism research. No other hexose monophosphate (e.g., G1P, F6P, 2-DG6P) can replicate this effect [1]. Therefore, G6P is the only suitable reagent for dose-response inhibition studies of hexokinase, enzyme kinetics assays under regulatory conditions, and high-throughput screening for small molecules that modulate this interaction.

Sensitive Quantification in Biological Samples

For metabolomics, clinical diagnostics, and cancer biology research, precise quantification of intracellular G6P levels is crucial. This is enabled by G6P-specific enzyme-coupled assay kits, which can achieve detection limits as low as 10 picomoles using a fluorometric readout [1]. These assays rely on the unique specificity of G6P dehydrogenase for its substrate. The use of this assay, and therefore the procurement of G6P as an analytical standard, is essential for accurately measuring the metabolic state of cells and tissues, where no other metabolite can serve as a surrogate for this key branch-point intermediate.

Long-Term Bioprocessing and Enzyme Evolution

The superior physical stability of the G6P monosodium salt is a critical factor in industrial and long-term academic research. Unlike its hygroscopic disodium counterpart, the non-hygroscopic monosodium salt is stable at room temperature for up to 24 months [1]. This property simplifies reagent handling, ensures accurate mass measurements for large-scale buffer preparation, and guarantees substrate integrity throughout extended experiments such as in vitro evolution of glycolytic enzymes or continuous-flow bioprocessing, thereby enhancing overall experimental reproducibility and reducing material costs due to degradation.

Application
Selection Property
Validation Focus
Glycolysis & PPP flux studies
Phosphoglucose isomerase and G6P dehydrogenase substrate specificity
Enzyme affinity profile and pathway flux consistency
Hexokinase regulatory research
Hexokinase inhibitory function context
Dose-response and regulatory mechanism interpretation
Metabolomics & cancer metabolism quantification
G6P-specific enzymatic detection coupling
Assay sensitivity and matrix-effect verification
Long-term bioprocessing & enzyme research
Salt-form physical stability (non-hygroscopic)
Weighing accuracy and storage reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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